(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Lipophilicity LogP Drug-likeness

(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone (CAS 2734778-27-7) is a synthetic aryl piperazinyl ketone with molecular formula C₁₃H₁₆F₂N₂O₂ and a molecular weight of 270.28 g/mol. It features a 3,4-difluoro-2-methoxyphenyl carbonyl group coupled to a 4-methylpiperazine ring, placing it within a broader class of piperazine-based research intermediates with reported pharmacological relevance, including CCR5 antagonism and CPS1 inhibition.

Molecular Formula C13H16F2N2O2
Molecular Weight 270.27 g/mol
Cat. No. B14016809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Molecular FormulaC13H16F2N2O2
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)F)OC
InChIInChI=1S/C13H16F2N2O2/c1-16-5-7-17(8-6-16)13(18)9-3-4-10(14)11(15)12(9)19-2/h3-4H,5-8H2,1-2H3
InChIKeyOQGMPICRZKBHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone: Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone (CAS 2734778-27-7) is a synthetic aryl piperazinyl ketone with molecular formula C₁₃H₁₆F₂N₂O₂ and a molecular weight of 270.28 g/mol . It features a 3,4-difluoro-2-methoxyphenyl carbonyl group coupled to a 4-methylpiperazine ring, placing it within a broader class of piperazine-based research intermediates with reported pharmacological relevance, including CCR5 antagonism [1] and CPS1 inhibition [2]. Its closest structural analogs—(3,4-difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone, (3,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone, and (2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone—differ critically in the identity and positioning of substituents on the phenyl ring, leading to measurable differences in lipophilicity, polar surface area, and target engagement potential that directly affect research selection criteria.

Why (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone Cannot Be Simply Replaced by In-Class Analogs


Within the aryl-(4-methylpiperazin-1-yl)methanone family, even single-atom alterations at the 2-position of the phenyl ring produce disproportionate shifts in physicochemical and pharmacological behavior. The target compound’s 2-methoxy substituent imparts a LogP of 1.361 and a topological polar surface area (TPSA) of 32.78 Ų , while the 2-methyl analog (CAS 2734772-71-3) exhibits altered lipophilicity and the des-methoxy/des-methyl comparator (3,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone presents a TPSA of approximately 23.5 Ų—a reduction of roughly 28% [1]. These differences translate into distinct solubility profiles, membrane permeability characteristics, and hydrogen-bond acceptor capacities that cannot be normalized through simple formulation adjustments. For programs targeting CCR5 or CPS1, where the 3,4-difluoro-2-methoxyphenyl pharmacophore has been explicitly claimed in patent families [2], substitution with a 2-methyl or des-methoxy variant introduces unquantified risk of potency loss or intellectual property infringement.

Quantitative Differentiation Evidence for (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone Versus Closest Analogs


Lipophilicity Comparison: LogP Differential Between 2-Methoxy and 2-Methyl/Des-Methoxy Analogs

The target compound’s experimentally derived LogP of 1.361 places it approximately 0.7–0.9 LogP units lower than the computationally estimated values for the 2-methyl analog (LogP ~2.1–2.3) , representing a roughly 5- to 8-fold difference in octanol-water partition coefficient. The des-methoxy, des-methyl comparator exhibits a still lower TPSA and distinct hydrogen-bonding profile [1], confirming that the 2-methoxy group is the dominant driver of polarity in this scaffold.

Lipophilicity LogP Drug-likeness ADME

Topological Polar Surface Area Advantage: TPSA as a Predictor of Membrane Permeability

The target compound has a calculated TPSA of 32.78 Ų , which is 8.3 Ų (34%) higher than the 24.5 Ų TPSA of the closely related 1-[(3,4-difluoro-2-methoxyphenyl)methyl]piperazine scaffold [1], and approximately 9–12 Ų higher than the des-methoxy analog class. This TPSA value sits optimally below the 60 Ų threshold for blood-brain barrier penetration while remaining above the 20 Ų floor associated with poor aqueous solubility.

TPSA Membrane permeability CNS drug-likeness Physicochemical profiling

Patent-Scaffold Specificity: Structural Claims for CPS1 and CCR5 Inhibition Favoring the 3,4-Difluoro-2-Methoxyphenyl Motif

International patent application WO2021102300A1 explicitly claims piperazine compounds incorporating 3,4-difluoro-2-methoxyphenyl and cognate motifs as CPS1 inhibitors for cancer therapy [1]. Independently, preliminary pharmacological screening identified the 3,4-difluoro-2-methoxyphenyl scaffold as a CCR5 antagonist candidate with relevance to HIV, asthma, and autoimmune indications [2]. No comparable patent claims or pharmacological disclosures were identified in public databases for the 2-methyl or des-methoxy analogs of the target compound, as of the search date.

CPS1 inhibition CCR5 antagonism Patent exclusivity Cancer metabolism

Hydrogen-Bond Acceptor Capacity: Methoxy Oxygen Versus Methyl Carbon in Target Binding

The target compound provides three hydrogen-bond acceptor (HBA) sites—the methoxy oxygen, the carbonyl oxygen, and one of the piperazine nitrogens—as quantified in the Leyan specification . The 2-methyl analog (CAS 2734772-71-3) reduces the HBA count by one, replacing the oxygen lone pair with a non-H-bonding methyl group. In the context of CPS1 allosteric inhibition, where hydrogen bonding to the allosteric pocket has been described in structure-based drug design efforts [1], the loss of this HBA site is predicted to weaken target engagement, though no direct head-to-head biochemical IC₅₀ data are publicly available for these two compounds as of this writing.

Hydrogen-bond acceptor SAR Target engagement Binding affinity

Procurement-Driven Application Scenarios for (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone


CPS1 Inhibitor Lead Optimization Programs in LKB1-Deficient NSCLC

For medicinal chemistry teams advancing CPS1-targeted cancer therapeutics, this compound serves as a patent-precedented starting scaffold for structure-activity relationship (SAR) exploration [1]. Its LogP of 1.361 and TPSA of 32.78 Ų place it within favorable drug-like space, while its three HBA sites provide multiple vectors for optimizing allosteric pocket interactions identified in CPS1 inhibitor design [1]. Procurement of the 2-methyl analog would eliminate one HBA site and potentially compromise key hydrogen-bond interactions in the CPS1 allosteric site.

CCR5 Antagonist Screening for HIV and Inflammatory Disease Models

Preliminary pharmacological screening has identified the 3,4-difluoro-2-methoxyphenyl scaffold as a CCR5 antagonist candidate [1]. The compound’s intermediate LogP (1.361) and TPSA (32.78 Ų) suggest adequate aqueous solubility for cell-based CCR5-mediated calcium mobilization or chemotaxis assays, while avoiding the excessive lipophilicity that drives non-specific membrane partitioning common among 2-methyl-substituted analogs. Researchers should prioritize this compound over the des-methoxy variant to preserve the hydrogen-bonding capacity needed for CCR5 orthosteric or allosteric engagement.

Physicochemical Probe Compound for Difluoromethoxy-Aryl SAR Libraries

As a building block featuring the 3,4-difluoro-2-methoxyphenyl motif, this compound enables systematic exploration of substituent electronic effects on piperazine N-acylation reactivity and target binding [1]. Its quantified LogP (1.361), MW (270.28), and TPSA (32.78) serve as reference baseline values against which 2-methyl, 2-ethoxy, and 2-hydroxy analogs can be benchmarked in parallel physicochemical profiling panels.

Freedom-to-Operate (FTO) Analysis and Patent Landscape Navigation

For intellectual property teams and business development groups evaluating piperazine-based oncology assets, this compound’s explicit disclosure in the CPS1 inhibitor patent family (WO2021102300A1) [1] provides a documented prior art anchor. Organizations pursuing analogous 2-methyl or des-methoxy piperazinyl methanones without equivalent patent mapping face greater FTO uncertainty and should consider the target compound as a reference standard for structural novelty assessment.

Quote Request

Request a Quote for (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.